3-Methyl-2-phenyl-1,3-benzoxazol-3-ium iodide
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Overview
Description
This compound belongs to the benzoxazole family, which is characterized by a benzene ring fused with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-phenyl-1,3-benzoxazol-3-ium iodide typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring. The final step involves the quaternization of the nitrogen atom with methyl iodide to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-phenyl-1,3-benzoxazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoxazole derivatives .
Scientific Research Applications
3-Methyl-2-phenyl-1,3-benzoxazol-3-ium iodide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-phenyl-1,3-benzoxazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-phenethyl-benzothiazol-3-ium iodide
- 3-Methyl-2-(4-phenylamino-buta-1,3-dienyl)-benzothiazol-3-ium chloride
- 6-Cyano-1,3-diethyl-2-[(1E,3E)-3-(3-ethyl-5-phenyl-1,3-benzoxazol-2(3H)-ylidene)-1-propenyl]-3H-benzimidazol-1-ium iodide
Uniqueness
3-Methyl-2-phenyl-1,3-benzoxazol-3-ium iodide is unique due to its specific structural features, such as the presence of a methyl group at the 3-position and a phenyl group at the 2-position.
Properties
CAS No. |
61372-51-8 |
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Molecular Formula |
C14H12INO |
Molecular Weight |
337.15 g/mol |
IUPAC Name |
3-methyl-2-phenyl-1,3-benzoxazol-3-ium;iodide |
InChI |
InChI=1S/C14H12NO.HI/c1-15-12-9-5-6-10-13(12)16-14(15)11-7-3-2-4-8-11;/h2-10H,1H3;1H/q+1;/p-1 |
InChI Key |
PVQGMTBHIRWTQH-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(OC2=CC=CC=C21)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
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